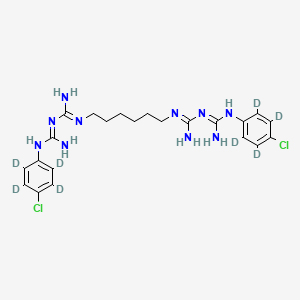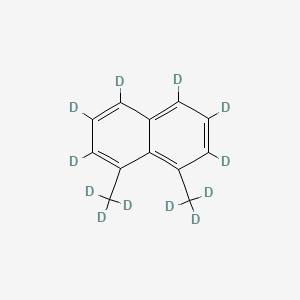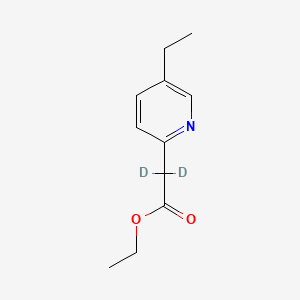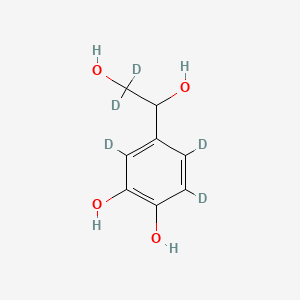
クロルヘキシジン-d8 二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorhexidine-d8 Dihydrochloride is a deuterium-labeled derivative of Chlorhexidine Dihydrochloride. It is primarily used as an antibacterial agent and is known for its broad-spectrum antimicrobial activity. This compound is often utilized in scientific research due to its stable isotopic labeling, which aids in various analytical and pharmacokinetic studies .
科学的研究の応用
Chlorhexidine-d8 Dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in studies involving cell membrane interactions and antimicrobial activity.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of chlorhexidine in the body.
Industry: Applied in the development of new antiseptic formulations and products
作用機序
Target of Action
Chlorhexidine-d8 Dihydrochloride is a broad-spectrum antimicrobial biguanide . Its primary targets are a wide range of pathogens, including Gram-positive bacteria, Gram-negative bacteria, yeasts, and viruses . It is one of the most common skin and mucous membrane antiseptic agents in use today .
Mode of Action
The positively charged Chlorhexidine-d8 Dihydrochloride molecule reacts with negatively charged phosphate groups on microbial cell surfaces . This reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows Chlorhexidine-d8 Dihydrochloride to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death . The specific means of cell death is dependent on the concentration of Chlorhexidine-d8 Dihydrochloride - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation .
Biochemical Pathways
Chlorhexidine-d8 Dihydrochloride disrupts the cell membrane, leading to leakage of intracellular components and cell death . This disruption affects the integrity of the cell wall and interferes with osmosis . In fungi, the mechanism of action is very similar to bacteria . The fungus uptakes Chlorhexidine-d8 Dihydrochloride in a short amount of time and impairs the integrity of the cell wall and the plasma membrane entering the cytoplasm resulting in leakage of cell contents and cell death .
Pharmacokinetics
Protein-bound Chlorhexidine-d8 Dihydrochloride releases slowly, leading to prolonged activity .
Result of Action
The molecular and cellular effects of Chlorhexidine-d8 Dihydrochloride’s action include the disruption of the cell membrane, leakage of intracellular components, and ultimately cell death . In high concentrations, Chlorhexidine-d8 Dihydrochloride causes the cytoplasm to congeal or solidify .
Action Environment
The action, efficacy, and stability of Chlorhexidine-d8 Dihydrochloride can be influenced by environmental factors. For instance, in topical applications, Chlorhexidine-d8 Dihydrochloride is shown to have the unique ability to bind to the proteins present in human tissues such as skin and mucous membranes . This binding leads to a slow release of Chlorhexidine-d8 Dihydrochloride, resulting in prolonged activity . Furthermore, Chlorhexidine-d8 Dihydrochloride has shown some ability to help inhibit adherence of microorganisms to a surface, thereby preventing growth and development of biofilms .
生化学分析
Biochemical Properties
Chlorhexidine-d8 Dihydrochloride plays a significant role in biochemical reactions due to its broad-spectrum antimicrobial properties. It interacts with various enzymes, proteins, and biomolecules. Notably, it binds to negatively charged phosphate groups on microbial cell surfaces, disrupting cell integrity and leading to cell death . This interaction is crucial in its function as an antiseptic, preventing the growth and spread of pathogens.
Cellular Effects
Chlorhexidine-d8 Dihydrochloride exerts profound effects on different cell types and cellular processes. It influences cell function by disrupting cell membranes and causing leakage of intracellular contents . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activation of Toll-like receptors, reducing inflammatory responses . These effects are vital in its role as an antimicrobial agent.
Molecular Mechanism
The molecular mechanism of Chlorhexidine-d8 Dihydrochloride involves its interaction with microbial cell membranes. The positively charged molecule binds to negatively charged sites on the cell wall, destabilizing it and interfering with osmosis . This rapid uptake leads to the disruption of the cytoplasmic membrane, causing leakage of cellular components and ultimately cell death . Additionally, it can inhibit enzyme activity and alter gene expression, contributing to its antimicrobial efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorhexidine-d8 Dihydrochloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its antimicrobial activity can persist for extended periods, but prolonged exposure may lead to reduced susceptibility in some microorganisms . Understanding these temporal effects is essential for optimizing its use in research and clinical applications.
Dosage Effects in Animal Models
The effects of Chlorhexidine-d8 Dihydrochloride vary with different dosages in animal models. At lower concentrations, it exhibits bacteriostatic properties, while higher concentrations result in bactericidal effects . High doses can lead to toxic or adverse effects, including tissue irritation and potential systemic toxicity . These dosage-dependent effects are crucial for determining safe and effective usage in therapeutic settings.
Metabolic Pathways
Chlorhexidine-d8 Dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its pharmacokinetic and metabolic profiles . The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its biotransformation and elimination. This information is vital for understanding its efficacy and safety in different biological systems.
Transport and Distribution
The transport and distribution of Chlorhexidine-d8 Dihydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins . It is known to bind to proteins in human tissues, leading to prolonged activity and limited systemic absorption . This property is beneficial for its use as a topical antiseptic, ensuring sustained antimicrobial effects at the site of application.
Subcellular Localization
Chlorhexidine-d8 Dihydrochloride exhibits specific subcellular localization, which affects its activity and function. It targets microbial cell membranes and cytoplasmic components, leading to cell death . Additionally, its binding to cellular proteins and membranes influences its localization within different cellular compartments . Understanding its subcellular distribution is essential for optimizing its antimicrobial efficacy and minimizing potential side effects.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Chlorhexidine-d8 Dihydrochloride typically involves the reaction of deuterated Chlorhexidine with dihydrochloric acid. This process ensures the incorporation of deuterium atoms into the Chlorhexidine molecule, resulting in the deuterium-labeled compound .
Industrial Production Methods: Industrial production of Chlorhexidine-d8 Dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually synthesized in specialized facilities equipped to handle isotopic labeling .
化学反応の分析
Types of Reactions: Chlorhexidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of chlorhexidine oxide, while reduction may yield chlorhexidine amine derivatives .
類似化合物との比較
Chlorhexidine Dihydrochloride: The non-deuterated form of Chlorhexidine-d8 Dihydrochloride, widely used as an antiseptic.
Chlorhexidine Digluconate: Another form of chlorhexidine used in various antiseptic formulations.
Hexachlorophene: An antimicrobial agent with similar applications but different chemical structure.
Uniqueness: Chlorhexidine-d8 Dihydrochloride is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The incorporation of deuterium atoms enhances the stability and allows for precise tracking in various research applications .
特性
IUPAC Name |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34)/i5D,6D,7D,8D,9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXZTYHSJHQHIJ-OIIWATDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])\N)N)N)/N)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)
![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)


